(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Description
Properties
IUPAC Name |
(4S)-6-ethyl-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFSLDMGVADKA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate aldehyde or ketone, the compound can be synthesized via an intramolecular cyclization reaction. The reaction conditions typically involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethyl group at the 6th position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme interactions and metabolic pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and cardiovascular disorders.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4th position can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzopyran ring system can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, highlighting substituents, stereochemistry, and physicochemical properties:
Key Observations:
Electron-Donating Groups (e.g., OCH₃): Methoxy substitution at position 6 elevates lipophilicity, as seen in (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (logP ~2.5) . Fluorine Substitution: Difluoro analogs (e.g., 5,8-difluoro) are likely to exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
Stereochemical Influence :
- The 4S configuration in this compound contrasts with its 4R enantiomer, which may display divergent biological activity or receptor binding profiles . Similar stereospecific effects are observed in natural products like (2R,4S)-5-methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol, where configuration dictates molecular interactions .
Heteroatom Replacement :
- Replacing the oxygen atom in the pyran ring with sulfur (e.g., benzothiopyran derivatives) alters electronic properties and may influence redox behavior or solubility .
Biological Activity
(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, a chiral compound belonging to the benzopyran class, has garnered attention due to its potential biological activities. Its unique structural features, including an ethyl group at the 6th position and a hydroxyl group at the 4th position, contribute to its interaction with various biological macromolecules, influencing their activity and leading to various health benefits.
The molecular formula of this compound is C11H14O2 with a molecular weight of approximately 178.23 g/mol. This compound's structure allows for specific interactions within biological systems, particularly through hydrogen bonding facilitated by the hydroxyl group.
Research indicates that this compound can modulate enzyme activity and receptor function. The hydroxyl group engages in hydrogen bonding with active sites of enzymes, while the benzopyran ring system interacts with hydrophobic regions in proteins. These interactions can influence various biochemical pathways, contributing to its observed biological effects.
Biological Activities
The biological activities attributed to this compound include:
- Antioxidant Activity : Exhibits potential in scavenging free radicals.
- Anti-inflammatory Effects : Modulates inflammatory pathways.
- Vasodilatory Effects : Activates potassium channels leading to relaxation of smooth muscles and vasodilation.
- Neuroprotective Properties : Potential for protecting neuronal cells from oxidative stress.
Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In a controlled experiment involving animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating inflammation.
Vasodilatory Effects
Research has shown that this compound activates potassium channels which leads to hyperpolarization of smooth muscle cells. This effect was demonstrated through vascular studies where the compound significantly reduced blood pressure in hypertensive models.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4S)-6-Ethyl-3,4-dihydro-2H-benzopyran-4-ol | Ethyl group at 6th position | Unique chiral configuration |
| 6-Methyl-3,4-dihydro-2H-benzopyran-4-ol | Methyl instead of ethyl | Variation in hydrophobicity |
| 4-Hydroxybenzopyran | Different functional groups | Exhibits different reactivity |
Q & A
Q. What are the established synthetic routes for (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol, and what factors influence yield optimization?
The compound is synthesized via condensation reactions between phenolic precursors and acetoacetate derivatives under acidic or basic conditions. Cyclization steps are critical for forming the benzopyran core . For yield optimization, reaction parameters such as temperature, catalyst type (e.g., ZnCl₂ in heptane-toluene mixtures), and stoichiometric ratios of precursors must be systematically varied. For example, refluxing in a 1:1 n-heptane-toluene medium with ZnCl₂ as a catalyst has been effective for analogous dihydrobenzopyran derivatives .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the stereochemistry (4S configuration) and substituent positions (ethyl at C6, hydroxyl at C4).
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₁₁H₁₄O₂).
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., hydroxyl stretch at ~3200–3500 cm⁻¹) .
- Chiral Chromatography: Essential for verifying enantiomeric purity, as the (4S) configuration is pharmacologically significant .
Q. How can researchers design in vitro assays to evaluate the antioxidant activity of this compound?
Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to measure free radical neutralization. Compare results to standard antioxidants (e.g., ascorbic acid). Cell-based assays, such as ROS (reactive oxygen species) detection in oxidative stress models (e.g., H₂O₂-treated macrophages), provide mechanistic insights. Ensure proper controls (e.g., solvent-only and untreated cells) to isolate compound-specific effects .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications of impurities in biological studies?
- Chiral Resolution: Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to separate (4S) and (4R) enantiomers.
- Circular Dichroism (CD): Confirm optical activity to validate stereochemical integrity .
Impurities (>5% of the undesired enantiomer) can skew pharmacological data, leading to false conclusions about potency or mechanism.
Q. What strategies resolve contradictions in biological activity data between (4S)-6-ethyl derivatives and halogenated analogs (e.g., Br, Cl substituents)?
Conduct comparative structure-activity relationship (SAR) studies :
- Replace the ethyl group with halogen atoms (e.g., Br at C6) and test antioxidant/anti-inflammatory activity.
- Analyze electronic effects (e.g., bromine’s electronegativity) and steric hindrance using computational modeling (DFT or molecular docking) .
- Validate findings across multiple assay types (e.g., enzymatic vs. cell-based) to rule out method-specific artifacts.
Q. How should degradation studies be designed to assess the compound’s stability under varying storage conditions?
- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC or LC-MS.
- Identify Degradants: Use mass spectrometry to characterize byproducts (e.g., oxidation of the hydroxyl group or ethyl chain cleavage).
- Stabilization Strategies: Recommend storage at 4°C in inert atmospheres to minimize oxidative degradation .
Q. What experimental protocols mitigate batch-to-batch variability in pharmacological studies?
- Standardized Synthesis: Adopt fixed catalysts (e.g., ZnCl₂) and reaction times.
- Rigorous QC: Require ≥95% purity (via HPLC) and enantiomeric excess (≥98% for 4S) for all batches.
- Biological Replicates: Test at least three independent batches in triplicate to account for variability .
Q. How can computational models predict the pharmacokinetic properties of this compound?
Use in silico tools like ADMET Predictor or SwissADME to estimate:
- Lipophilicity (logP): Affects membrane permeability.
- Metabolic Sites: CYP450 enzyme interactions (e.g., hydroxylation of the ethyl group).
- Toxicity: Predict hepatotoxicity or mutagenicity alerts. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of airborne particles.
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
